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Compound of Interest

Compound Name: DSM265

Cat. No.: B607214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic

(PK) and pharmacodynamic (PD) properties of DSM265, a novel inhibitor of the Plasmodium

dihydroorotate dehydrogenase (DHODH) enzyme. The provided data and protocols are

intended to guide researchers in designing and executing studies to evaluate DSM265 and

similar compounds in animal models of malaria.

Data Presentation: Pharmacokinetic and
Pharmacodynamic Parameters
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of

DSM265 across various animal species and experimental models.

Pharmacokinetic Profile of DSM265 in Preclinical
Species
Table 1: Single Intravenous Dose Pharmacokinetics of DSM265
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Species Dose (mg/kg)
CL
(mL/min/kg)

Vss (L/kg) T½ (h)

Mouse 2 19 2.8 2.4

Rat 2 11 2.5 3.9

Dog 1 0.8 0.8 13

Monkey 2 2.1 1.8 11

CL: Clearance;

Vss: Volume of

distribution at

steady state; T½:

Half-life. Data

extracted from

supplementary

materials of

Phillips et al., Sci

Transl Med,

2015.

Table 2: Single Oral Dose Pharmacokinetics of DSM265
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Species
Dose
(mg/kg)

Cmax
(µg/mL)

Tmax (h)
AUC
(µg·h/mL)

F (%)

Mouse 10 1.8 2 12 100

Rat 10 3.5 4 33 100

Dog 5 2.7 4 88 83

Monkey 10 2.1 8 44 46

Cmax:

Maximum

plasma

concentration

; Tmax: Time

to reach

Cmax; AUC:

Area under

the

concentration

-time curve;

F:

Bioavailability

. Data

extracted

from

supplementar

y materials of

Phillips et al.,

Sci Transl

Med, 2015.

In Vivo Pharmacodynamic Efficacy of DSM265
Table 3: In Vivo Efficacy of DSM265 in the P. falciparum SCID Mouse Model
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Dose (mg/kg/12h for 4
days)

Parasitemia Reduction Outcome

1 Significant reduction Recrudescence

10 Below limit of detection Cure

25 Below limit of detection Cure

50 Below limit of detection Cure

75 Below limit of detection Cure

100 Below limit of detection Cure

Data from a 4-day dosing

study in P. falciparum-infected

SCID mice.[1][2] The minimal

curative dose was determined

to be in the range that

maintains blood concentrations

above the minimum

parasiticidal concentration.[1]

Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are

based on established methods and can be adapted for the evaluation of DSM265 and its

analogs.

Protocol 1: Murine Pharmacokinetic Study Using Serial
Bleeding
This protocol describes a method for obtaining a complete pharmacokinetic profile from a

single mouse, which reduces animal usage and inter-animal variability.[3][4]

Materials:

Test compound (DSM265) formulated in an appropriate vehicle (e.g., 0.5% hydroxypropyl

methylcellulose)
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Male or female mice (e.g., CD-1 or as required by the study design)

Dosing gavage needles (for oral administration) or syringes with appropriate needles (for

intravenous administration)

Capillary tubes (heparinized)

Microcentrifuge tubes

Anesthetic (e.g., isoflurane)

Blood collection lancets (for submandibular bleeding)

Pipettes and tips

Centrifuge

-80°C freezer

Procedure:

Dosing:

Acclimatize animals for at least 3 days prior to the study.

Fast animals overnight (with access to water) before dosing, if required.

Accurately weigh each animal to determine the correct dosing volume.

Administer DSM265 via the desired route (e.g., oral gavage or intravenous tail vein

injection). Record the exact time of dosing.[3]

Serial Blood Sampling:

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect a

small volume of blood (approximately 30-50 µL) from each mouse.[3]

For early time points, submandibular vein bleeding is a suitable method.[3] For later time

points, saphenous vein bleeding can be used.[5]
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Collect blood into heparinized capillary tubes and transfer to pre-labeled microcentrifuge

tubes.[3]

Apply gentle pressure to the bleeding site to ensure hemostasis.

Plasma Preparation:

Centrifuge the blood samples (e.g., at 11,000 rpm for 5 minutes) to separate plasma.[6]

Carefully transfer the plasma supernatant to new, pre-labeled microcentrifuge tubes.

Store plasma samples at -80°C until analysis.

Bioanalysis:

Quantify the concentration of DSM265 in plasma samples using a validated analytical

method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC,

half-life, clearance, and volume of distribution.

Protocol 2: In Vivo Antimalarial Efficacy - 4-Day
Suppressive Test
This is a standard in vivo test to evaluate the activity of an antimalarial compound against the

blood stages of Plasmodium in mice.[7][8][9][10][11]

Materials:

Plasmodium berghei infected donor mouse with a rising parasitemia of 20-30%.

Experimental mice (e.g., Swiss albino or other suitable strain).

Test compound (DSM265) and control drug (e.g., chloroquine) formulated in an appropriate

vehicle.
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Alsever's solution or other suitable anticoagulant.

Physiological saline.

Microscope slides.

Giemsa stain.

Microscope with an oil immersion objective.

Procedure:

Parasite Inoculation (Day 0):

Collect blood from a P. berghei-infected donor mouse via cardiac puncture into a

heparinized syringe.

Dilute the infected blood with physiological saline to a concentration of 1 x 10⁷ parasitized

red blood cells per 0.2 mL.

Inject each experimental mouse intraperitoneally with 0.2 mL of the diluted infected blood.

Drug Administration (Days 0-3):

Randomly divide the infected mice into groups (e.g., vehicle control, positive control, and

different dose levels of DSM265). A typical group size is 5 mice.

Two to four hours after infection, administer the first dose of the test compound or control

orally or via the desired route.

Continue daily administration for four consecutive days (Day 0, 1, 2, and 3).

Parasitemia Determination (Day 4):

On the fifth day (Day 4), prepare thin blood smears from the tail blood of each mouse.

Fix the smears with methanol and stain with Giemsa.
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Examine the slides under a microscope to determine the percentage of parasitized red

blood cells. Count at least 3-4 fields of view per slide.

Data Analysis:

Calculate the average parasitemia for each group.

Determine the percent suppression of parasitemia for each treatment group relative to the

vehicle control group using the following formula:

% Suppression = [ (Average parasitemia of control group - Average parasitemia of

treated group) / Average parasitemia of control group ] x 100

The ED₅₀ and ED₉₀ (the doses required to suppress parasitemia by 50% and 90%,

respectively) can be calculated using appropriate statistical software.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of

action of DSM265 and the experimental workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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